N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine
Description
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-N,3-N-dimethylbicyclo[1.1.1]pentane-1,3-diamine |
InChI |
InChI=1S/C7H14N2/c1-9(2)7-3-6(8,4-7)5-7/h3-5,8H2,1-2H3 |
InChI Key |
MWNCATZHPJDKDE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C12CC(C1)(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine typically involves the reaction of bicyclo[1.1.1]pentane derivatives with dimethylamine. One common method includes the use of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a starting material, which is then converted to the corresponding diamine through a series of reduction and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
Medicinal Chemistry
N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine is being investigated for its potential as a lead compound in drug development:
- Antimicrobial Activity : Preliminary studies indicate effectiveness against various bacterial strains, suggesting applications in treating infections .
- Anticancer Properties : Research has shown that the compound can inhibit the growth of certain cancer cell lines by inducing apoptosis .
| Application Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells |
The compound's interaction with biological systems has been a focal point of research:
- Neuroprotective Effects : Evidence suggests it may protect neuronal cells from oxidative stress and inflammation .
| Biological Effect | Mechanism | References |
|---|---|---|
| Neuroprotection | Reduces pro-inflammatory cytokines | |
| Apoptosis Induction | Activates caspase pathways |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the effects of N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation leading to apoptosis.
Case Study 2: Neuroprotection
In an experimental model of neuroinflammation induced by lipopolysaccharides (LPS), treatment with N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6) and improved neuronal survival rates compared to untreated controls.
Industrial Applications
Beyond medicinal uses, this compound shows promise in materials science:
- Polymer Development : Its unique structure allows for incorporation into polymers that exhibit enhanced thermal stability and reactivity under specific conditions .
| Industrial Application | Description |
|---|---|
| Polymer Development | Used as a building block for creating stable polymers with unique properties |
Mechanism of Action
The mechanism of action of N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s bicyclic structure also plays a role in its reactivity and binding affinity to different targets .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane Derivatives with Protective Groups
Key Observations :
Aromatic Diamine Analogs
Key Observations :
BCP-Based Non-Diamine Derivatives
Key Observations :
Medicinal Chemistry
Materials Science
- MOF Rotors : BCP-dicarboxylate struts in Zn-based metal-organic frameworks (MOFs) exhibit dynamic molecular rotor behavior, studied via muon spin resonance (μSR) .
Biological Activity
N1,N1-Dimethylbicyclo[1.1.1]pentane-1,3-diamine, also known as N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride, is a bicyclic amine with potential applications in medicinal chemistry due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : N1,N3-dimethylbicyclo[1.1.1]pentane-1,3-diamine dihydrochloride
- Molecular Formula : C7H16Cl2N2
- Molecular Weight : 199.12 g/mol
- CAS Number : 1523572-06-6
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Anti-inflammatory Activity : Studies have demonstrated that derivatives of bicyclo[1.1.1]pentane can significantly inhibit NFκB activity in monocytes, which is crucial for inflammatory responses. For instance, compounds similar to N1,N3-dimethylbicyclo[1.1.1]pentane have shown IC50 values in the picomolar range against lipopolysaccharide (LPS)-induced NFκB activation, suggesting strong anti-inflammatory properties .
- Protein Interaction : The compound is noted for its ability to interact with various proteins, potentially serving as a building block for protein degraders and other therapeutic agents .
In Vitro Studies
A variety of in vitro studies have explored the biological effects of N1,N3-dimethylbicyclo[1.1.1]pentane derivatives:
- Cytokine Release Inhibition : In human monocyte cell lines (THP-1-Lucia), compounds derived from bicyclo[1.1.1]pentane significantly downregulated the release of pro-inflammatory cytokines such as TNFα and MCP-1 when exposed to inflammatory stimuli .
- Kinetic Studies : Kinetic studies involving the reaction of palladium complexes with L-cysteine revealed that changes in electronic spectra could be monitored effectively, indicating potential pathways for further biological applications .
Case Studies
One notable case study involved the synthesis and evaluation of bicyclo[1.1.1]pentane-containing compounds for their anti-inflammatory properties:
| Compound | IC50 (pM) | Effect on TNFα Release |
|---|---|---|
| BCP-sLXm 6a | <100 | Significant reduction by ~50% |
| BCP-sLXm 6b | 200 | Moderate reduction |
This data highlights the promising therapeutic potential of bicyclo[1.1.1]pentane derivatives in managing inflammatory diseases .
Q & A
Q. What are the established synthetic routes for N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine, and what are their critical reaction conditions?
The compound is typically synthesized via functionalization of bicyclo[1.1.1]pentane (BCP) scaffolds. A common method involves photochemical reactions, such as the irradiation of [1.1.1]propellane derivatives with acetyl groups, followed by hydrolysis and dimethylation of the resulting diamine intermediates . Key conditions include inert gas handling (e.g., nitrogen), precise temperature control (e.g., avoiding thermal decomposition above 50°C), and anhydrous solvents to prevent side reactions .
Q. How is the structure of this compound confirmed experimentally?
Structural characterization relies on NMR (¹H and ¹³C), X-ray crystallography, and mass spectrometry. The bicyclo[1.1.1]pentane core exhibits distinct NMR signals due to its rigid, strained geometry, with bridgehead protons appearing as singlets (δ ~2.5–3.0 ppm) . X-ray crystallography confirms bond lengths (e.g., bridgehead C–C distance ~1.85 Å) and spatial arrangement .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Due to its reactivity and potential hazards (e.g., flammability, skin/eye irritation), handling requires:
- Inert atmosphere (argon/nitrogen) to prevent oxidation .
- Personal protective equipment (PPE): gloves, face shields, and flame-resistant lab coats .
- Storage in sealed, moisture-proof containers at 2–8°C .
- Emergency measures: Use CO₂/dry chemical extinguishers for fires and avoid water due to possible gas evolution .
Q. What are the primary applications of this compound in academic research?
It serves as a bioisostere for para-phenyl or tert-butyl groups in drug discovery, leveraging its sp³-rich, rigid structure to improve pharmacokinetic properties (e.g., metabolic stability, solubility) . It is also used in metal-organic frameworks (MOFs) as a ligand due to its geometric constraints .
Advanced Research Questions
Q. How does the substitution pattern on the bicyclo[1.1.1]pentane core influence its reactivity and bioactivity?
Methyl groups at the 1,3-positions enhance steric shielding, reducing undesired metabolic oxidation. However, over-substitution may hinder binding affinity. Computational studies (DFT) and SAR analyses are recommended to balance steric effects and electronic properties . Comparative studies with cubane or bicyclo[2.2.2]octane analogs reveal shorter bridgehead distances in BCP (~1.85 Å vs. 2.79 Å for p-phenyl), impacting molecular recognition .
Q. What strategies mitigate instability issues during storage or reaction conditions?
Degradation pathways include thermal ring-opening and oxidation. Mitigation involves:
Q. How can contradictions in reported synthetic yields be resolved?
Discrepancies often arise from impurities in [1.1.1]propellane precursors or incomplete photochemical reactions. Reproducibility requires:
Q. What computational tools are effective for predicting the behavior of BCP-containing compounds in biological systems?
Molecular dynamics (MD) simulations and docking studies with software like AutoDock or Schrödinger Suite are critical. Focus on:
- Conformational rigidity and its impact on target binding .
- LogP calculations to assess lipophilicity and blood-brain barrier penetration .
- Comparative analysis with classical bioisosteres (e.g., cubane) to validate design hypotheses .
Methodological Guidance
- For Synthetic Optimization : Prioritize photochemical methods over thermal routes to preserve the BCP core . Use flow reactors for scalability and safety .
- For Stability Testing : Conduct accelerated aging studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .
- For Biological Assays : Include positive controls (e.g., p-phenyl analogs) to benchmark activity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
